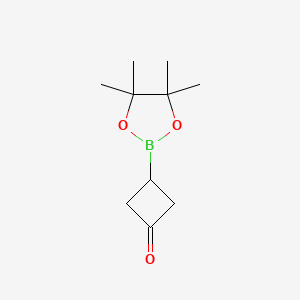
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is a boron-containing organic compound. It is characterized by a cyclobutanone ring attached to a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one typically involves the reaction of cyclobutanone with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one involves its ability to form stable boron-carbon bonds. This property is exploited in various chemical reactions, particularly in cross-coupling reactions where the boron atom acts as a nucleophile. The compound can interact with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcyclobutan-1-one
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct reactivity compared to other boron-containing compounds. This structural feature allows for unique applications in organic synthesis and potential therapeutic uses .
Propiedades
Fórmula molecular |
C10H17BO3 |
|---|---|
Peso molecular |
196.05 g/mol |
Nombre IUPAC |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)6-7/h7H,5-6H2,1-4H3 |
Clave InChI |
BWEIXUSPEMKKBO-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


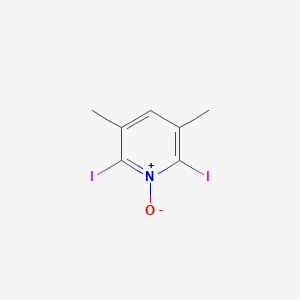

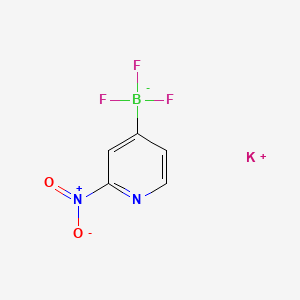
![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
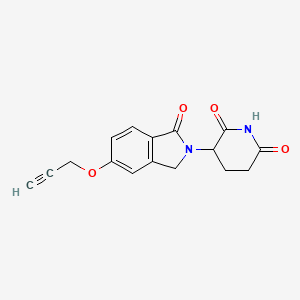
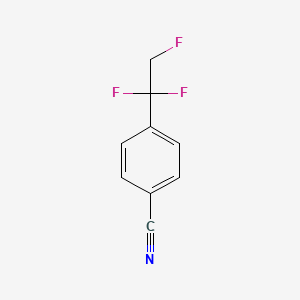
![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)
![methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-4-carboxylate](/img/structure/B13469834.png)
![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![Sodium 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropane-1-sulfinate](/img/structure/B13469852.png)
![1-[(tert-butoxy)carbonyl]-7-methyl-2,3-dihydro-1H-indole-3-carboxylic acid](/img/structure/B13469859.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)
![tert-butyl N-[cyano(2,4-difluorophenyl)methyl]carbamate](/img/structure/B13469866.png)
